(Z)-N-(6-乙酰氨基-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚基)-4-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H14N4O4S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 未保护的2-乙酰氨基糖可以直接使用2-氯-1,3-二甲基咪唑啉鎓氯化物(DMC)和合适的碱在水溶液中转化为恶唑啉。 随后冷冻干燥和酸催化的反应,以醇为溶剂,可以良好的收率得到相应的1,2-反式糖苷 .
- 该化合物的一种新的衍生物,1-(丙-2-炔-1-基氨基)-2,3-二氢-1H-茚满-4-硫醇,已被探索为一种有效的和选择性的MAO-B抑制剂。 该化合物的设计、构效关系(SAR)开发和生物学评价突出了其潜在的治疗相关性 .
- 在合成的化合物中,3-(2-(苯并[d]噻唑-2-基硫基)乙酰氨基)-4-甲基苯甲酸表现出良好的PTP1B抑制活性,IC50值为11.17 μM。 这表明它有可能成为抗糖尿病药物 .
糖基化反应
人单胺氧化酶B(MAO-B)抑制
蛋白酪氨酸磷酸酶1B(PTP1B)抑制
生物活性
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structural features and potential biological activities have garnered attention in scientific research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
The molecular formula of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is C19H21N3O2S, with a molecular weight of approximately 355.46 g/mol. The compound features a thiazole ring fused with an acetamido group and a nitrobenzamide moiety, contributing to its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, which can lead to various pharmacological effects. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Interactions with receptors can alter signaling pathways, influencing cellular responses.
- Radical Formation : Similar compounds have been shown to generate reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Case Study 1: Cytotoxicity in Leukemia Cells
A study investigated the cytotoxic effects of the compound on HL-60 leukemia cells. The results indicated that treatment with the compound led to increased apoptosis, as evidenced by annexin V staining and caspase activation assays.
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent.
属性
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-3-10-22-16-9-6-14(20-12(2)24)11-17(16)28-19(22)21-18(25)13-4-7-15(8-5-13)23(26)27/h1,4-9,11H,10H2,2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFVFJUJCFDEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。